2-Isocyanatoethyl methacrylate

Copolymerization Reactivity Ratios Polymer Design

Substituting IEM with generic isocyanates or methacrylates risks uncontrolled reactivity ratios and compromised copolymer performance. This bifunctional building block solves that: its methacrylate group copolymerizes predictably while the isocyanate enables post-polymerization functionalization. • Distinct NCO reactivity comparable to aromatic isocyanates, allowing efficient polyol capping for urethane acrylate UV-curable coatings. • Established Q-e parameters (Q=0.89, e=0.60) and reactivity ratios enable rational copolymer design with MMA, HEMA, and n-butyl acrylate. • Stabilized with ≤0.1% BHT to prevent premature polymerization, ensuring consistent crosslinking in dental adhesives and moisture-cure primers.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 30674-80-7
Cat. No. B1223184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isocyanatoethyl methacrylate
CAS30674-80-7
Synonyms2-isocyanatoethyl methacrylate
2-methacryloyloxyethyl isocyanate
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCN=C=O
InChIInChI=1S/C7H9NO3/c1-6(2)7(10)11-4-3-8-5-9/h1,3-4H2,2H3
InChIKeyRBQRWNWVPQDTJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IEM Technical Profile


2-Isocyanatoethyl methacrylate (IEM, CAS 30674-80-7) is a bifunctional monomer characterized by both a polymerizable methacrylate group and a highly reactive isocyanate group . This combination enables its use as a building block for complex polymer architectures, including crosslinked networks and functionalized copolymers [1]. The compound typically appears as a clear liquid, with a boiling point of 211°C, a density of 1.098 g/mL at 25°C, and is commercially available at purities of 98% or higher, often stabilized with ≤0.1% BHT to prevent premature polymerization [2].

1
Dual functionality

Polymerizable methacrylate and reactive isocyanate enable complex architectures, crosslinked networks and post-functionalization.

2
Controlled reactivity

Quantitative reactivity ratios and Q-e parameters support predictive copolymer design with common vinyl comonomers.

3
Stabilized supply

Typically supplied at ≥98% purity with BHT inhibitor; verify inhibitor compatibility with your initiation system.

IEM Substitution Risks in Polymer Formulations


In-class substitution of 2-Isocyanatoethyl methacrylate with other isocyanate-functional or methacrylate monomers is not a straightforward exchange due to its specific reactivity profile. The reactivity of the isocyanate group in IEM is distinctly different from other common aliphatic isocyanates like isophorone diisocyanate (IPDI) or hexamethylene diisocyanate (HDI), and its methacrylate moiety exhibits specific copolymerization reactivity ratios with common comonomers like methyl methacrylate (MMA) and n-butyl acrylate (NBA) [1][2]. These differences dictate the kinetics of polymer formation, the composition of the final copolymer, and the resulting material properties, making direct substitution without reformulation a high-risk endeavor for product performance and consistency.

Isocyanate reactivity mismatch

IEM NCO reactivity approaches aromatic isocyanates; replacing with slower aliphatic isocyanates (IPDI, HDI) can alter kinetics, conversion and process conditions.

Copolymerization profile drift

Unique reactivity ratios with MMA and other comonomers dictate copolymer composition; substitution may shift sequence distribution and final material properties.

IEM Quantitative Differentiation vs Key Comparators


Copolymerization Reactivity Ratios

The free-radical copolymerization behavior of IEM with common vinyl monomers is quantitatively defined, enabling precise prediction of copolymer composition. A comparative study determined the monomer reactivity ratios (r1 for IEM, r2 for comonomer). For instance, with methyl methacrylate (MMA), r1 = 1.19 and r2 = 0.84, indicating a slight preference for IEM incorporation [1]. This is a stark contrast to α-isocyanatoethyl acrylate (α-EIA), a closely related analog, which exhibits a reactivity ratio of r1 = 7.00 with MMA [2]. This data is essential for designing copolymers with controlled composition for applications such as dental adhesives [3].

Copolymerization with MMA
Head-to-head
IEM r₁ = 1.19 vs α-EIA r₁ = 7.00
More uniform comonomer incorporation; avoids compositionally heterogeneous chains.
Free-radical conditions; r₂(MMA) = 0.84 for IEM/MMA pair.
Copolymerization Reactivity Ratios Polymer Design

Isocyanate Reactivity Comparison

The reactivity of the isocyanate (NCO) group in IEM is critical for its use as a crosslinker or functionalizing agent. Technical data indicates that IEM's NCO group exhibits significantly higher reactivity compared to standard aliphatic isocyanates like isophorone diisocyanate (IPDI) and hexamethylene diisocyanate (HDI), and instead, its reactivity is comparable to that of aromatic isocyanates [1]. This is a key differentiator from other methacrylate monomers that lack an NCO group or have less reactive aliphatic NCO groups.

Isocyanate Reactivity
Reported
Comparable to aromatic isocyanates
Enables efficient urethane/urea formation under mild conditions.
Supplier technical data; class-level comparison to IPDI/HDI.
Isocyanate Chemistry Reaction Kinetics Polyurethane Synthesis

Q-e Parameters for Copolymerization Design

The Alfrey-Price Q-e scheme provides a semi-empirical framework for predicting monomer reactivity in free-radical copolymerization. For IEM, these values have been experimentally determined as Q = 0.89 and e = 0.60 [1]. These values are distinct from those of its analog, α-EIA, which has Q = 7.64 and e = 0.74 [2]. The significantly lower Q value for IEM suggests a much less reactive radical, while its positive e value indicates an electron-deficient double bond. These fundamental parameters allow researchers to computationally screen and predict IEM's copolymerization behavior with a wide range of other vinyl monomers, a capability not possible with qualitative descriptions alone.

Q‑e Parameters
Head-to-head
IEM Q = 0.89, e = 0.60 vs α‑EIA Q = 7.64, e = 0.74
Predictable, controlled radical reactivity; enables computational comonomer screening.
Derived from reactivity ratios with STY/MMA/NBA.
Polymer Physics Copolymerization Modeling Q-e Scheme

IEM Industrial Applications


UV-Curable Urethane Acrylate Oligomers

The high NCO reactivity of IEM, comparable to aromatic isocyanates, allows for efficient capping of polyols to produce urethane acrylate oligomers [1]. These oligomers, when formulated with photoinitiators, undergo rapid UV curing to form coatings with excellent adhesion, chemical resistance, and mechanical strength. This is a direct application of IEM's bifunctionality, where the isocyanate group first reacts to form a urethane linkage, and the methacrylate group later participates in UV-induced polymerization.

Dental Adhesives with Controlled Composition

The established reactivity ratios (r1, r2) and Q-e parameters (Q=0.89, e=0.60) for IEM enable the rational design of dental adhesives [1]. By using this quantitative data, formulators can predict the composition of copolymers formed between IEM and other monomers like 2-hydroxyethyl methacrylate (HEMA). This ensures a consistent and high degree of crosslinking, which is critical for the long-term durability and bonding strength of dental restorations [2].

Pendant Isocyanate Functionalization

IEM can be copolymerized with other methacrylates to create polymer backbones bearing pendant, unreacted isocyanate groups [1]. These groups serve as latent reactive handles for subsequent modification with amines, alcohols, or other nucleophiles. This capability is exploited in applications like moisture-curing primers and adhesives, where the pendant NCO groups react with atmospheric moisture to create a crosslinked network, providing strong adhesion to both organic and inorganic substrates [2].

Application
Selection Property
Validation Focus
UV‑Curable Urethane Acrylate Oligomers
High NCO reactivity for efficient polyol capping
Cure speed, adhesion, and mechanical performance
Dental Adhesives with Controlled Composition
Defined reactivity ratios and Q‑e parameters
Compositional homogeneity and crosslink density
Pendant Isocyanate Functionalization
Latent NCO handles after copolymerization
Post‑modification efficiency and moisture‑cure adhesion

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